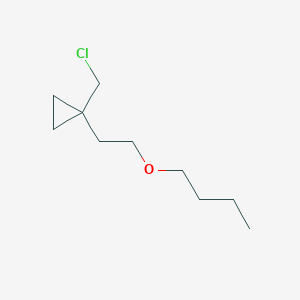
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a butoxyethyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the butoxyethyl and chloromethyl groups. For example, the reaction of cyclopropane with 2-butoxyethanol and chloromethyl chloride under suitable conditions might yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific substituents.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could produce a variety of substituted cyclopropane compounds.
Scientific Research Applications
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane may have applications in several scientific research areas, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of cyclopropane derivatives on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclopropane derivatives with different substituents, such as:
- 1-(2-Butoxyethyl)-1-(bromomethyl)cyclopropane
- 1-(2-Butoxyethyl)-1-(hydroxymethyl)cyclopropane
- 1-(2-Butoxyethyl)-1-(methyl)cyclopropane
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-(2-butoxyethyl)-1-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C10H19ClO/c1-2-3-7-12-8-6-10(9-11)4-5-10/h2-9H2,1H3 |
InChI Key |
FAFBJHNJSQVHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC1(CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


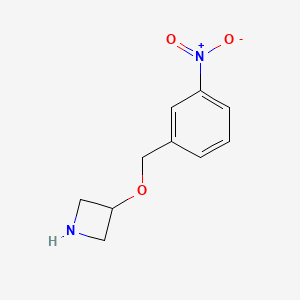
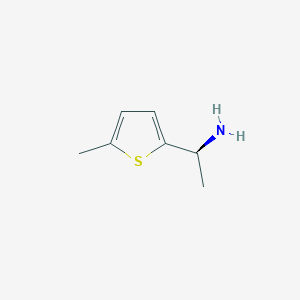
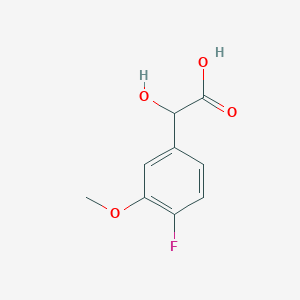
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
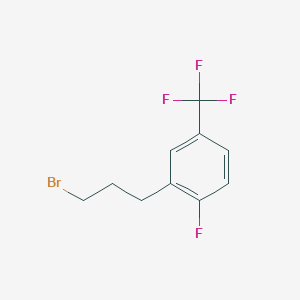
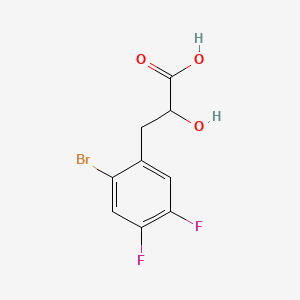
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)

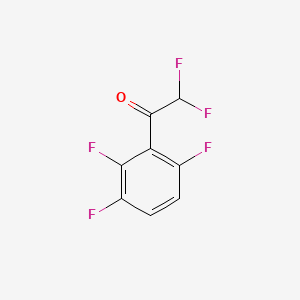
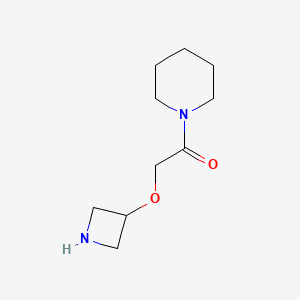
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
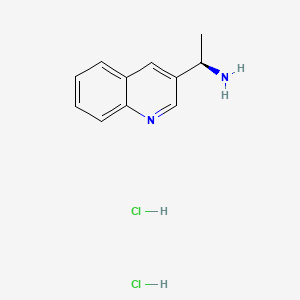
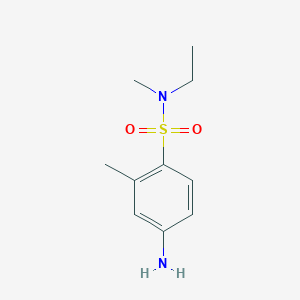
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)
